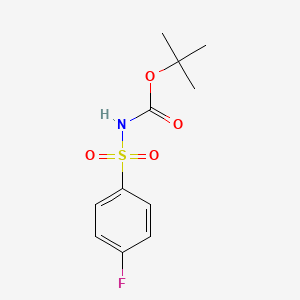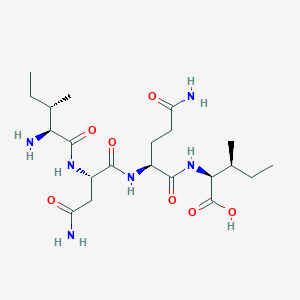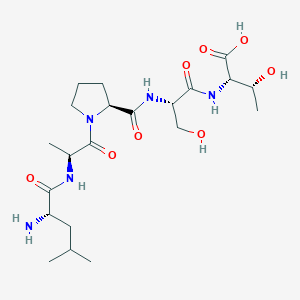
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one is an organic compound with the molecular formula C16H30O It is characterized by a cyclohexane ring substituted with four methyl groups and a hexanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one can be synthesized through a multi-step process. One common method involves the hydrogenation of 2,2,6,6-tetramethylcyclohexanone followed by a condensation reaction with hexan-3-one. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and condensation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Formation of 1-(2,2,6,6-tetramethylcyclohexyl)hexanoic acid.
Reduction: Formation of 1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol: Similar structure but with one less methyl group on the cyclohexane ring.
1-(2,2,3,6-Tetramethylcyclohexyl)hexan-3-ol: Similar structure but with different methyl group positions on the cyclohexane ring.
Uniqueness: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one is unique due to its specific arrangement of methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications .
Propiedades
Número CAS |
825637-09-0 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-one |
InChI |
InChI=1S/C16H30O/c1-6-8-13(17)9-10-14-15(2,3)11-7-12-16(14,4)5/h14H,6-12H2,1-5H3 |
Clave InChI |
ARFJCZXAJLBJFL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CCC1C(CCCC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


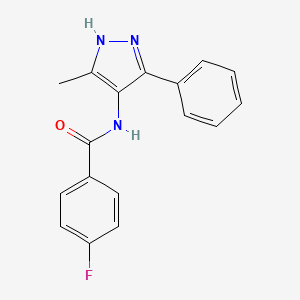
![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)
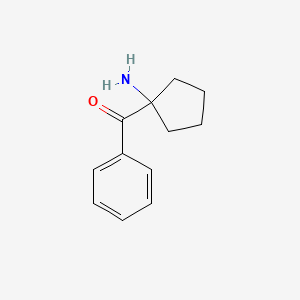
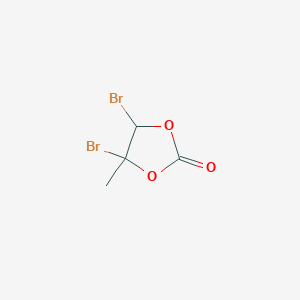
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
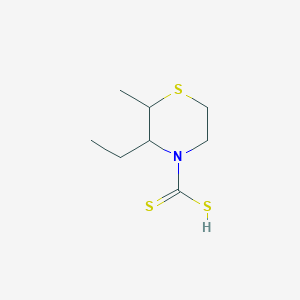


![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
